

(S)-BI-1001 (BP1001/Prexigebersen): A Technical Guide to IC50 and EC50 Determination

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Compound of Interest

Compound Name: (S)-BI-1001

Cat. No.: B1666950

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Introduction

This technical guide provides an in-depth overview of **(S)-BI-1001**, more accurately known as BP1001 or prexigebersen, a promising antisense oligonucleotide therapeutic. The initial query for "**(S)-BI-1001**" likely refers to BP1001, a liposomal formulation of a Grb2 antisense oligonucleotide. This document details its mechanism of action, available data on its inhibitory and effective concentrations (IC50 and EC50), and the experimental methodologies for their determination.

Prexigebersen is designed to specifically inhibit the expression of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein in various signal transduction pathways that are frequently dysregulated in cancer, making it a key therapeutic target. By reducing Grb2 levels, BP1001 aims to disrupt oncogenic signaling and inhibit tumor growth.

Quantitative Data Summary

While extensive clinical trial data exists for BP1001 (prexigebersen), specific IC50 and EC50 values from preclinical studies are not consistently reported in publicly available literature. The primary measure of its activity is often the downstream effect on cell viability or the reduction of the target protein, Grb2. Preclinical studies on various cancer cell lines have demonstrated a dose-dependent inhibition of cell proliferation and reduction in Grb2 expression. For instance, preclinical assessments in Acute Myeloid Leukemia (AML) cell lines showed that the triple

combination of decitabine, venetoclax, and BP1001 resulted in a significant improvement in efficacy, measured by a decrease in AML cell viability.[1]

A phase I/Ib clinical trial in patients with refractory or relapsed hematological malignancies had a primary objective of determining the optimal biologically active dose, which was defined as the dose that achieves a 50% reduction in Grb2 expression in circulating leukemia cells.[2][3] This indicates that the EC50 for Grb2 protein reduction is a key parameter for its clinical efficacy.

Parameter	Value	Cell Line/Context	Measurement	Reference
IC50	Not explicitly reported	Various Cancer Cell Lines	Inhibition of cell proliferation/viability	[1]
EC50	Goal: 50% reduction	Circulating leukemia cells (in vivo)	Grb2 protein expression	[2][3]

Mechanism of Action

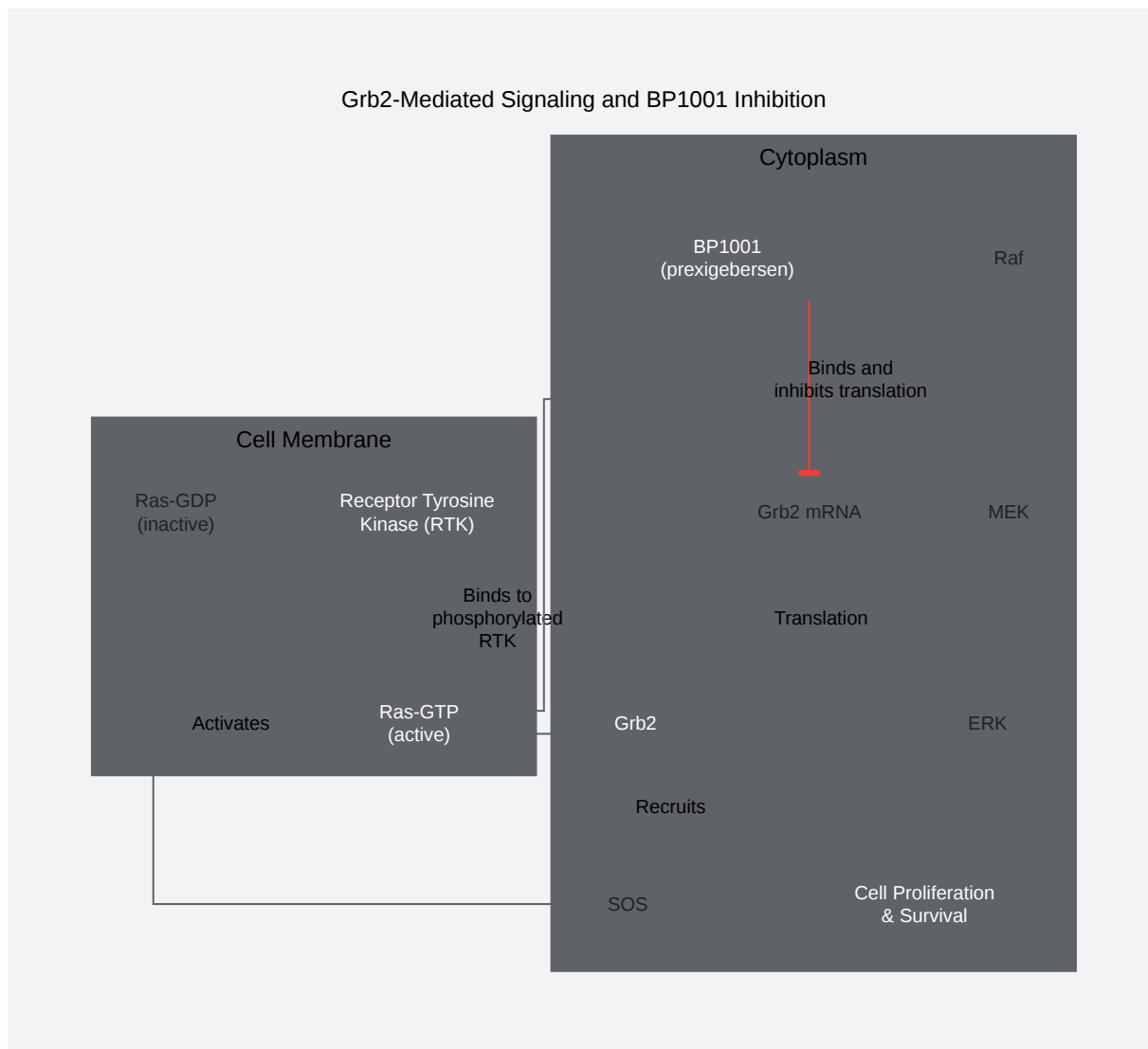
BP1001 (prexigebersen) is an antisense oligonucleotide encapsulated in a liposomal delivery system. Its mechanism of action is to specifically block the production of the Grb2 protein.

- **Delivery and Cellular Uptake:** The liposomal formulation facilitates the delivery of the antisense oligonucleotide into the target cells.
- **Binding to mRNA:** Once inside the cell, the antisense oligonucleotide sequence of BP1001 binds to the messenger RNA (mRNA) that codes for the Grb2 protein.
- **Inhibition of Translation:** This binding event prevents the ribosome from translating the Grb2 mRNA into a functional protein.
- **Reduction of Grb2 Protein:** The consequence is a decrease in the overall levels of Grb2 protein within the cell.

- **Disruption of Signaling Pathways:** Reduced Grb2 levels disrupt downstream signaling pathways, primarily the Ras/MAPK and PI3K/AKT pathways, which are essential for cell growth, proliferation, and survival in many cancers.^[4]

Signaling Pathway

The Grb2 protein is a central node in signal transduction, linking activated receptor tyrosine kinases (RTKs) to downstream effectors. The following diagram illustrates the pivotal role of Grb2 in the Ras/MAPK signaling pathway and how BP1001 intervenes.



In Vitro IC50/EC50 Determination Workflow for BP1001

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